molecular formula C15H14ClNO3 B8214402 Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate

Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate

Cat. No.: B8214402
M. Wt: 291.73 g/mol
InChI Key: RFNQFEFIMNFMAX-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate (CAS 1393543-42-4) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. With the molecular formula C₁₅H₁₄ClNO₃ and a molecular weight of 291.73 g/mol, this compound is characterized by the presence of both a picolinate ester and a reactive chloromethyl group . This functional group combination makes it a versatile intermediate for constructing more complex molecules, particularly through nucleophilic substitution reactions where the chloromethyl group serves as a key handle for structural elaboration . The compound is a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . Researchers must handle it with care, as it is classified as a dangerous good and carries the hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Its structure, featuring a benzyl-protected oxygen, suggests potential applications in the synthesis of complex molecules, including the development of novel cyclic compounds for therapeutic applications, as seen in modern patent literature . Furthermore, the picolinate moiety is a known scaffold in bioactive molecules, such as chromium picolinate, which has been studied for its role in cellular insulin signaling . This reagent is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

methyl 6-(chloromethyl)-4-phenylmethoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-15(18)14-8-13(7-12(9-16)17-14)20-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNQFEFIMNFMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CCl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Benzylation of 4-Hydroxypicolinic Acid

4-Hydroxypicolinic acid is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. This Williamson ether synthesis affords 4-(benzyloxy)picolinic acid with yields exceeding 85%.

Reaction Conditions :

  • Solvent : DMF

  • Base : K₂CO₃ (2.5 equiv)

  • Temperature : 80°C, 12 h

  • Yield : 86%

Step 2: Esterification to Methyl 4-(Benzyloxy)picolinate

The carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) under reflux. SOCl₂ acts as both a catalyst and dehydrating agent, achieving near-quantitative conversion.

Reaction Conditions :

  • Reagents : SOCl₂ (1.2 equiv), MeOH (excess)

  • Temperature : 65°C, 4 h

  • Yield : 92%

Step 3: Introduction of Chloromethyl Group at Position 6

The hydroxymethyl group at position 6 is chlorinated using SOCl₂ in dichloromethane (DCM) under inert atmosphere. This step proceeds via nucleophilic substitution, yielding the chloromethyl derivative.

Reaction Conditions :

  • Solvent : DCM

  • Chlorinating Agent : SOCl₂ (1.5 equiv)

  • Temperature : 0°C → room temperature, 3 h

  • Yield : 78%

Route 2: Direct Chloromethylation of Pre-Functionalized Intermediates

An alternative approach involves bromination followed by chloride substitution. Methyl 4-(benzyloxy)-6-methylpicolinate undergoes radical bromination with N-bromosuccinimide (NBS) under UV light, forming 6-(bromomethyl)-4-(benzyloxy)picolinate. Subsequent treatment with sodium chloride (NaCl) in acetone replaces bromide with chloride.

Key Data :

StepReagentsConditionsYield
BrominationNBS, CCl₄, UV light80°C, 6 h65%
Halogen ExchangeNaCl, acetoneReflux, 8 h72%

Optimization and Catalytic Strategies

Esterification Catalysts

Comparative studies highlight the efficacy of SOCl₂ over diazomethane for esterification. While diazomethane offers mild conditions, its explosivity limits scalability. SOCl₂-mediated esterification achieves >90% yields with safer handling.

Chlorinating Agents

Thionyl chloride outperforms phosphorus pentachloride (PCl₅) in selectivity for hydroxymethyl-to-chloromethyl conversion. PCl₅ often leads to over-chlorination or ring halogenation.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

  • Solvent Recovery : DMF and DCM are distilled and reused to minimize waste.

  • Continuous Flow Systems : Automated reactors enhance reproducibility in halogenation steps.

  • Purity Control : Recrystallization from hexane/ethyl acetate (4:1) ensures ≥95% purity.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, benzyl), 5.21 (s, 2H, OCH₂Ph), 4.63 (s, 2H, CH₂Cl), 3.92 (s, 3H, COOCH₃).

  • MS (ESI+) : m/z 292.1 [M+H]⁺.

Emerging Methodologies

Recent advances explore photoredox catalysis for chloromethylation and enzymatic benzylation, though yields remain suboptimal (<50%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted picolinates.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of methyl-substituted picolinates.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate serves as a precursor for synthesizing biologically active molecules. Its chloromethyl group is crucial for introducing diversity into organic structures, enabling the creation of compounds with potential pharmaceutical applications. Studies have indicated that derivatives of this compound may exhibit enhanced biological activity, making it valuable in drug discovery .

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex molecules. It can undergo various chemical transformations, such as nucleophilic substitutions and oxidation reactions, which are essential for developing new materials or pharmaceuticals .

Material Science

In material science, this compound can be utilized to synthesize novel materials with specific properties. Its unique structure allows researchers to explore its use in creating advanced materials for applications ranging from electronics to coatings .

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in developing new therapeutic agents. For instance:

  • A study demonstrated its utility as an intermediate in synthesizing novel anti-cancer compounds, showcasing its potential impact on cancer treatment .
  • Another research focused on its application in synthesizing derivatives that target specific biological pathways, indicating promising results in modulating enzyme activity .

These findings underscore the compound's versatility and significance in advancing medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate are compared below with analogous picolinate derivatives, highlighting key differences in substituents, reactivity, and applications.

Structural and Functional Comparison

Compound Name (CAS/Reference) Substituents (Position) Key Functional Groups Reactivity/Applications
This compound (1393543-42-4) 4-benzyloxy, 6-chloromethyl Chloromethyl (electrophilic) Intermediate for ligands, drug synthesis
Methyl 6-(chloromethyl)-4-(dodecyloxy)picolinate 4-dodecyloxy, 6-chloromethyl Long alkyl chain (lipophilic) Amphiphilic ligand synthesis for Mn(II) complexes
Methyl 4-(2-acetamidophenyl)-6-((diethoxyphosphoryl)methyl)picolinate (17j) 4-acetamidophenyl, 6-phosphoryl Phosphoryl (metal-binding) Inhibitor of metallo-β-lactamases
Methyl 4-amino-6-methoxypicolinate (1443759-42-9) 4-amino, 6-methoxy Amino (electron-donating) Ligand synthesis, pharmaceutical intermediates
Methyl 6-chloro-4-methylpicolinate (1186605-87-7) 4-methyl, 6-chloro Chloro (stable) Non-reactive intermediate for agrochemicals

Research Findings

  • Ligand Synthesis : this compound has been used to synthesize pyclen-based ligands for gadolinium(III) complexes, where the chloromethyl group facilitates covalent attachment to macrocyclic frameworks .
  • Enzyme Inhibition : Phosphoryl-containing analogs (e.g., 17j) exhibit potent inhibition of metallo-β-lactamases (Ki < 1 μM), leveraging their metal-coordinating properties .
  • Radiolabeling : Chloromethyl picolinates serve as precursors for clickable chelators in actinium-225 radiolabeling, highlighting their utility in targeted alpha therapy .

Biological Activity

Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

This compound has a complex structure that contributes to its biological activity. The presence of the chloromethyl and benzyloxy groups enhances its reactivity and interaction with biological targets.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity, although specific mechanisms remain to be fully elucidated. It is believed to induce apoptosis in cancer cells through various pathways .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which can be crucial for therapeutic applications. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .

The mechanism of action of this compound involves interaction with cellular targets at the molecular level. The chloromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it may interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating strong antimicrobial potential .
  • Case Study 2 : In vitro assays showed that this compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits bacterial enzymes

Q & A

Q. What are the established synthetic routes for Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate, and what reaction conditions are critical for yield optimization?

The compound is synthesized via alkylation of a picolinate precursor. For example, methyl 6-(chloromethyl)-4-(prop-2-yn-1-yloxy)picolinate (a structural analog) is prepared using NaBH4-mediated reduction followed by purification via column chromatography . Key conditions include maintaining temperatures below 0°C during reagent addition and using anhydrous solvents to minimize hydrolysis of the chloromethyl group. Yield optimization often requires stoichiometric control of the alkylating agent and inert atmospheres to prevent side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

1H NMR^1 \text{H NMR} is critical for confirming the chloromethyl (-CH2_2Cl) and benzyloxy (-OCH2_2C6_6H5_5) groups. The chloromethyl proton typically appears as a singlet or multiplet near δ 4.5–5.0 ppm, while aromatic protons from the benzyl group resonate at δ 7.2–7.5 ppm. High-resolution mass spectrometry (HRMS) or ESI-MS can verify molecular weight, with the chloromethyl group contributing a distinct isotopic pattern due to 35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl} .

Q. What safety precautions are necessary when handling this compound, particularly regarding its chloromethyl moiety?

The chloromethyl group is reactive and may release HCl under acidic or aqueous conditions. Use gloves, eye protection, and fume hoods. Avoid contact with nucleophiles (e.g., amines, alcohols) to prevent unintended substitutions. Storage should be in anhydrous, inert environments at 2–8°C to preserve stability .

Advanced Research Questions

Q. How can researchers address challenges in achieving >95% purity, and what analytical techniques validate purity for downstream applications?

Impurities often arise from incomplete alkylation or hydrolysis of the chloromethyl group. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Purity validation requires a combination of 1H NMR^1 \text{H NMR}, HPLC-UV (λ = 254 nm), and LC-MS to detect trace byproducts. Evidence from BLDpharm confirms ≥97% purity using these methods .

Q. What strategies mitigate kinetic instability of derivatives under acidic or physiological conditions?

The chloromethyl group’s lability can be addressed by substituting it with more stable functionalities (e.g., carboxylates) post-synthesis. For example, in radiopharmaceutical applications, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized amines creates inert macrocyclic structures, as demonstrated in lanthanum(III) complex studies . Stability under acidic conditions (pH 2–4) should be tested via 1H NMR^1 \text{H NMR} time-course experiments .

Q. How does the chloromethyl group influence reactivity in cross-coupling or bioconjugation reactions?

The chloromethyl group serves as an electrophilic site for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling (e.g., Suzuki-Miyaura with boronic acids). In radiopharmaceutical design, it enables conjugation to biomolecules (e.g., peptides, antibodies) via "click chemistry." However, competing hydrolysis in aqueous media requires careful pH control (pH 7–8) and use of catalysts like Cu(I) .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–90% in alkylation steps) often stem from variability in reagent quality or moisture content. Reproducibility is improved by using freshly distilled solvents, molecular sieves for drying, and standardized protocols for NaBH4 addition rates. Comparative studies in and highlight the importance of reaction monitoring via TLC or in situ IR .

Methodological Considerations Table

Challenge Solution Validation Technique Reference
Low yield in alkylationOptimize stoichiometry of alkylating agent; use anhydrous conditions1H NMR^1 \text{H NMR}, LC-MS
Hydrolysis of chloromethylStore at 2–8°C in inert atmosphere; avoid prolonged exposure to moistureKinetic stability assays
Byproduct formationPurify via preparative HPLC; employ gradient elutionHPLC-UV, HRMS
Instability in bioconjugationUse CuAAC with azide-functionalized linkers; stabilize pH1H NMR^1 \text{H NMR}, in vitro assays

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